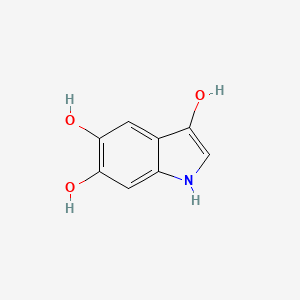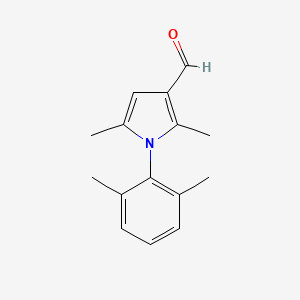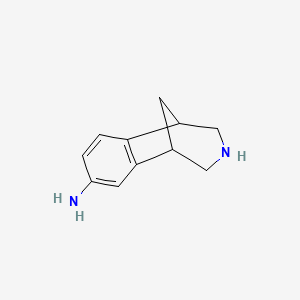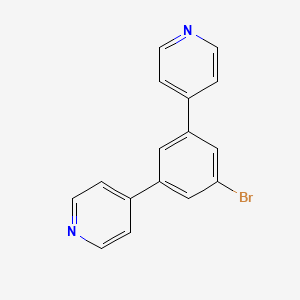
3-Methyl-5-nitroisothiazole
Vue d'ensemble
Description
3-Methyl-5-nitroisothiazole is a heterocyclic organic compound that belongs to the class of isothiazoles. It has been prepared from diazotised 5-amino-3-methylisothiazole and sodium nitrite .
Synthesis Analysis
The synthesis of this compound involves the preparation from diazotised 5-amino-3-methylisothiazole and sodium nitrite. Oxidation gives the 3-carboxylic acid, which is then converted into the amide, nitrile, aldehyde, and derivatives . The synthesis methods of various C- and N-nitroderivatives of five-membered azoles are summarized and critically discussed .Molecular Structure Analysis
The molecular formula of this compound is C4H4N2O2S . The molecular weight is 144.15 g/mol .Applications De Recherche Scientifique
Synthesis and Spectroscopic Research
3-Methyl-5-nitroisothiazole has been involved in the synthesis of various compounds, such as 5-amino-3-methylisothiazole and 3-methyl-4-nitroisothiazole. These synthesis processes have led to the discovery of new compounds, such as 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole. Extensive research on the spectral and electronic properties of these compounds has been conducted, including vibrational spectra predictions, molecular orbital analysis, and UV-Vis spectra analysis. This research has implications for understanding the stability and electronic behavior of these molecules (Regiec & Wojciechowski, 2019).
Chemical Derivatives and Reactions
The compound has been used to prepare various derivatives through chemical reactions. For instance, oxidation of this compound leads to the formation of the 3-carboxylic acid, which can be further converted into amides, nitriles, aldehydes, and other derivatives. These reactions expand the potential applications of the compound in chemical synthesis and pharmaceutical research (Walsh & Wooldridge, 1972).
Antifungal Applications
This compound derivatives have shown significant antifungal activity in vitro against a wide spectrum of fungi. This suggests potential for developing new antifungal agents based on this compound, which could be beneficial in treating fungal infections (Albert, O'Brien, & Robins, 1980).
Anticancer Research
Derivatives of this compound have been evaluated for their potential anti-tumor activity. Studies have found that certain derivatives exhibit promising anti-cancer properties, such as inducing apoptosis in cancer cells and inhibiting the epithelial-to-mesenchymal transition process. Thisopens up possibilities for the compound in cancer research and therapy [(Safari, Bayat, Nasri, & Karami
, 2020)](https://consensus.app/papers/synthesis-evaluation-antitumor-activity-novel-safari/c7db0d72a7de5bdf9baf330f5f71086a/?utm_source=chatgpt). This study demonstrates the potential of this compound derivatives in the development of new anticancer drugs, especially in the context of inhibiting specific cellular processes crucial for cancer progression.
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which include isothiazoles, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different physiological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic allows the thiazole ring to undergo various chemical reactions, potentially leading to its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The compound has been prepared from diazotised 5-amino-3-methylisothiazole and sodium nitrite . Oxidation gave the 3-carboxylic acid, which was converted into the amide, nitrile, aldehyde, and derivatives . These transformations could potentially influence the compound’s bioavailability.
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The ability of azoles to undergo electrophilic substitution reactions is determined by the activity of reagents, the basicity of substrates, and the acidity of media . These factors could potentially influence the action, efficacy, and stability of 3-Methyl-5-nitroisothiazole.
Propriétés
IUPAC Name |
3-methyl-5-nitro-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-3-2-4(6(7)8)9-5-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGMYRZVUOKEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)



![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)
![Spiro[4.5]decan-8-amine](/img/structure/B3327668.png)
![4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3327669.png)
![(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester](/img/structure/B3327677.png)
![(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3327692.png)
